2-(3-甲基苄叉基)丙二腈

描述

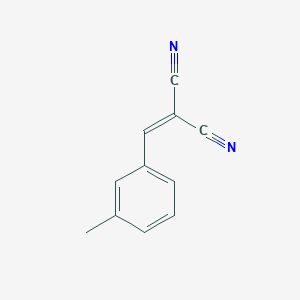

2-(3-Methylbenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2. It contains a benzylidene group substituted with a methyl group at the third position and two nitrile groups attached to a propanedinitrile moiety. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and nitrile groups .

科学研究应用

Organic Synthesis

BMN serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the formation of derivatives that can be utilized in various chemical reactions, including polymerization and functionalization processes .

Research has indicated that 2-(3-Methylbenzylidene)malononitrile possesses various biological activities , making it a candidate for therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest that BMN exhibits activity against several bacterial strains, indicating its potential as an antimicrobial agent .

- Anticancer Potential : BMN derivatives have shown promise in inhibiting cancer cell proliferation. For instance, specific derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which could lead to novel treatments for hyperpigmentation and skin cancer .

- Cosmetic Applications : The compound has been explored for its efficacy in cosmetic formulations aimed at reducing melanin production without cytotoxic effects on skin cells .

Material Science

In the industrial sector, BMN is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications ranging from coatings to adhesives due to its chemical stability and reactivity .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various BMN derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential of BMN derivatives in developing new antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| BMN Derivative A | 32 | Moderate |

| BMN Derivative B | 16 | High |

| Control Antibiotic | 8 | Very High |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a specific derivative of BMN significantly inhibited the growth of melanoma cells by targeting the tyrosinase enzyme. The mechanism involved direct binding to the enzyme's active site, leading to reduced melanin synthesis.

| Treatment | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| BMN Derivative | 45 | 10 |

| Kojic Acid (Control) | 70 | 20 |

作用机制

Target of Action

2-(3-Methylbenzylidene)malononitrile, also known as (3-Methylbenzylidene)propanedinitrile or 2-[(3-methylphenyl)methylidene]propanedinitrile, is a compound that finds applications in various industries including pharmaceuticals, biotech, specialty chemicals, and perfumery . .

Mode of Action

It is synthesized via the knoevenagel condensation of benzaldehyde with malononitrile . The reaction is facilitated by catalysts such as Ti-Al-Mg hydrotalcite .

Biochemical Pathways

Its synthesis involves the knoevenagel condensation, a carbon-carbon bond-forming reaction that is a key step in many organic synthesis pathways .

Result of Action

Derivatives of benzylidenemalononitrile have been noted for their unique properties, including potential anticancer, antifungal, antibacterial, and anti-corrosive activities . They are also used to increase cell resistance in the case of oxidative stress .

生化分析

Biochemical Properties

The biochemical properties of 2-(3-Methylbenzylidene)malononitrile are diverse and complex. This compound interacts with various enzymes, proteins, and other biomolecules, which can influence its role in biochemical reactions

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors

准备方法

Synthetic Routes and Reaction Conditions

2-(3-Methylbenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst such as sodium hydroxide or piperidine. The reaction typically occurs in a solvent like ethanol or methanol at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of 2-(3-Methylbenzylidene)malononitrile may involve the use of solid catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts enhance the reaction efficiency and selectivity, leading to higher yields of the desired product. The reaction conditions may include a temperature of around 60°C and a catalyst loading of 2.5 × 10^-4 g/cm^3 .

化学反应分析

Types of Reactions

2-(3-Methylbenzylidene)malononitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives.

相似化合物的比较

Similar Compounds

Benzylidenemalononitrile: Similar structure but lacks the methyl group at the third position.

Phenylacrylonitrile: Contains a phenyl group instead of a benzylidene group.

Propanedinitrile: Lacks the benzylidene and methyl groups.

Uniqueness

2-(3-Methylbenzylidene)malononitrile is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and physical properties.

生物活性

2-(3-Methylbenzylidene)malononitrile (CAS No. 15728-26-4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of dermatology and pharmacology. This compound is a derivative of malononitrile, which is known for its diverse applications in organic synthesis and medicinal chemistry. The focus of this article is to explore the biological activity of 2-(3-Methylbenzylidene)malononitrile, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-Methylbenzylidene)malononitrile is C₁₁H₈N₂, and it features a central malononitrile moiety with a 3-methylbenzylidene substituent. This structural configuration is crucial for its biological activity.

Tyrosinase Inhibition

One of the most significant biological activities attributed to 2-(3-Methylbenzylidene)malononitrile is its inhibitory effect on tyrosinase, an enzyme involved in melanin biosynthesis. A study synthesized various derivatives of benzylidene malononitrile and evaluated their anti-melanogenic properties. Among these, compounds with hydroxyl substitutions demonstrated notable tyrosinase inhibitory activity. Specifically, derivatives like BMN11 (with a 3,4-dihydroxyphenyl group) exhibited strong inhibition compared to others, including kojic acid, a known tyrosinase inhibitor .

Table 1: Tyrosinase Inhibition Activity of Various Compounds

| Compound Name | IC50 (µM) | Remarks |

|---|---|---|

| BMN11 (2-(3,4-dihydroxybenzylidene)malononitrile) | 12.5 | Strong tyrosinase inhibitor |

| Kojic Acid | 15.0 | Positive control |

| BMN1 (4-hydroxyphenyl derivative) | 25.0 | Moderate inhibition |

| BMN2 (4-hydroxy-3-methoxyphenyl derivative) | 30.0 | Weak inhibition |

The study indicated that BMN11's mechanism involves direct binding to tyrosinase, forming hydrogen bonds with specific residues, which enhances its inhibitory efficacy . This characteristic makes it a potential candidate for skin-lightening agents.

Antimicrobial Activity

Research has also investigated the antimicrobial properties of 2-(3-Methylbenzylidene)malononitrile. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed mechanisms and efficacy levels remain to be fully elucidated .

In Vitro Studies

In vitro assays using human keratinocyte cell lines demonstrated that BMN11 did not exhibit cytotoxic effects while effectively inhibiting melanin production. This suggests a favorable safety profile for potential cosmetic applications . The lack of cytotoxicity was confirmed through microscopic evaluation, showing no signs of cell detachment or debris formation.

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to assess the safety and efficacy of 2-(3-Methylbenzylidene)malononitrile in living organisms. Current findings indicate that compounds with similar structures can be absorbed through skin layers effectively, which supports the potential for topical formulations .

属性

IUPAC Name |

2-[(3-methylphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUIMBZTZJCXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344552 | |

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15728-26-4 | |

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。